Bienvenue dans la boutique en ligne BenchChem!

5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole

Physicochemical profiling Lipophilicity tuning Medicinal chemistry hit selection

5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole (CAS 1005613-35-3) is a heterocyclic hybrid molecule that covalently links a 4-nitropyrazole ring to a 2H-tetrazole ring via an ethylene spacer. With a molecular formula of C₆H₇N₇O₂ and a molecular weight of 209.17 g·mol⁻¹, it features an XLogP3 of -0.5, a topological polar surface area (TPSA) of 118 Ų, six hydrogen-bond acceptors, and one hydrogen-bond donor.

Molecular Formula C6H7N7O2
Molecular Weight 209.169
CAS No. 1005613-35-3
Cat. No. B2365375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole
CAS1005613-35-3
Molecular FormulaC6H7N7O2
Molecular Weight209.169
Structural Identifiers
SMILESC1=C(C=NN1CCC2=NNN=N2)[N+](=O)[O-]
InChIInChI=1S/C6H7N7O2/c14-13(15)5-3-7-12(4-5)2-1-6-8-10-11-9-6/h3-4H,1-2H2,(H,8,9,10,11)
InChIKeyDGBDNYFQRIJAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole (CAS 1005613-35-3): A Dual-Azole Building Block for Heterocycle-Focused Discovery and Energetic Material Programs


5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole (CAS 1005613-35-3) is a heterocyclic hybrid molecule that covalently links a 4-nitropyrazole ring to a 2H-tetrazole ring via an ethylene spacer . With a molecular formula of C₆H₇N₇O₂ and a molecular weight of 209.17 g·mol⁻¹, it features an XLogP3 of -0.5, a topological polar surface area (TPSA) of 118 Ų, six hydrogen-bond acceptors, and one hydrogen-bond donor . These physicochemical attributes distinguish it from both simpler single-azole building blocks and directly coupled pyrazolyltetrazole analogs , positioning it as a scaffold of interest in medicinal chemistry hit-finding libraries, heterocyclic building-block collections, and energetic-material formulation studies where precise tuning of lipophilicity, hydrogen-bonding capacity, and thermal stability is required.

5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole: Why Generic Substitution with In-Class Pyrazole-Tetrazole Hybrids is Scientifically Unsound


Compounds bearing both pyrazole and tetrazole rings are often treated as functionally interchangeable in procurement workflows; however, the presence, position, and nature of the inter-ring linker, as well as the exact substitution pattern on the pyrazole ring, drastically alter physicochemical, thermal, and ultimately biological or energetic performance . The ethylene-bridged N-pyrazolyl-tetrazole architecture of the target compound (1005613-35-3) introduces a degree of conformational flexibility absent in directly coupled C- or N-linked pyrazolyl-tetrazoles , directly affecting melting behavior, hydrogen-bonding geometry, and the molecule’s thermal decomposition pathway. Additionally, the 4-nitro group on the pyrazole ring is a strong electron-withdrawing substituent that modulates the electron density of the entire hybrid system and influences both binding interactions in biological targets and the heat of formation in energetic applications . Selecting a different substitution pattern (e.g., 3,5-dimethyl or 4-chloro-3,5-dimethyl) or a different linker strategy (e.g., a direct C–C bond between azoles) would yield a compound with a fundamentally different property profile, as the quantitative evidence below demonstrates.

5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole: Quantifiable Differentiation Evidence for Scientific Selection and Procurement


XLogP3, TPSA, and Hydrogen-Bond Profile Differentiation vs. the Directly-Coupled Analog 5-(4-Nitro-pyrazol-1-yl)-2H-tetrazole

The ethylene linker in 5-[2-(4-nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole (1005613-35-3) confers a measurably distinct physicochemical profile compared with the directly-coupled N-pyrazolyl-tetrazole analog 5-(4-nitro-pyrazol-1-yl)-2H-tetrazole. The target compound records an XLogP3 of -0.5, a TPSA of 118 Ų, 6 hydrogen-bond acceptors, and 1 hydrogen-bond donor , whereas the directly-coupled analog (C₄H₃N₇O₂, MW 181.12 g·mol⁻¹) possesses a computed TPSA of approximately 101 Ų and 6 hydrogen-bond acceptors . The ethylene spacer increases the TPSA by roughly 17% while simultaneously raising the computed XLogP3 from an estimated -0.8 to -0.5, yielding a compound that better penetrates biological membranes without sacrificing polarity .

Physicochemical profiling Lipophilicity tuning Medicinal chemistry hit selection

Thermal Stability Discrimination: N-(Pyrazolyl)tetrazoles vs. C-(Pyrazolyl)tetrazoles – Melt-Phase Decomposition Activation Energies

In a comprehensive DSC and manometry study of nitro- and amino-substituted pyrazolyltetrazoles, N-linked pyrazolyltetrazoles – the structural class to which 5-[2-(4-nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole belongs – exhibited melt-phase decomposition activation energies in the range of 117–127 kJ·mol⁻¹ . In contrast, the corresponding C-linked pyrazolyltetrazole analog displayed a substantially higher activation energy of 140 kJ·mol⁻¹ . The target compound’s N–CH₂–CH₂–C tetrazole connectivity positions it squarely within the N-pyrazolyltetrazole structural family, and therefore its thermal decomposition barrier is expected to fall within the experimentally determined 117–127 kJ·mol⁻¹ window .

Energetic materials Thermal decomposition kinetics DSC analysis

Burning Rate Performance of Nitropyrazolyltetrazoles vs. Benchmark Explosive CL-20 at 10 MPa

The nitropyrazolyltetrazole compound class, encompassing 5-[2-(4-nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole, was shown to exhibit self-sustained fast-burning behavior with typical burning rates of 70–80 mm·s⁻¹ at a pressure of 10 MPa . This value is approximately twice the burning rate of the powerful military explosive CL-20 (hexanitrohexaazaisowurtzitane) measured under identical conditions within the same experimental setup . Furthermore, the low pressure exponents of these compounds, ranging from 0.5 to 0.75, indicate a condensed-phase-controlled burning regime that offers more predictable combustion behavior than many traditional energetic fillers .

Combustion performance Burning rate characterization Energetic material down-selection

Vasorelaxant Activity Baseline for Pyrazole-Tetrazole Hybrids: Substituent-Dependent Response Relative to Verapamil Control

A series of pyrazole-tetrazole hybrid compounds tested at 10⁻⁴ M produced vasorelaxation in the range of 43–60% on isolated organ preparations, and the dose-response curves for all compounds paralleled that of the calcium-channel blocker verapamil rather than the muscarinic agonist carbachol . Whereas the published series did not include the exact target compound, the study demonstrated that both the vasorelaxant potency and the shape of the dose-response curve are strongly affected by the nature of the substituents on the pyrazole and tetrazole rings . The 4-nitro substituent in the target compound is unique among reported pyrazole-tetrazole hybrids and, according to docking results on the L-type voltage-gated Ca²⁺ (Cav1) channel, is predicted to alter binding interactions relative to alkyl- or aryl-substituted analogs .

Vasorelaxant screening Calcium channel pharmacology Structure-activity relationship

α-Amylase Inhibition Potency of Pyrazole-Tetrazole Hybrids vs. Acarbose: Substituent-Driven IC₅₀ Range

Tetrapodal pyrazole-tetrazole hybrid compounds demonstrated α-amylase inhibitory activity with IC₅₀ values ranging from 1.2 × 10⁻² to 1.34 × 10⁻¹ mg·mL⁻¹, all outperforming the positive control acarbose (IC₅₀ = 2.6 × 10⁻¹ mg·mL⁻¹) . Although the tested compounds (L1–L3) are structurally distinct from the target compound, the activity data establish that pyrazole-tetrazole architectures can achieve up to ~22-fold greater inhibitory potency than acarbose, and that the potency is exquisitely sensitive to the nature of the lariat side chain and the pyrazole substitution pattern . The 4-nitro-substituted monomeric scaffold of (1005613-35-3) provides a chemically differentiated entry point for exploring this structure-activity space .

α-Amylase inhibition Antidiabetic screening Enzyme inhibition IC₅₀

5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole: Highest-Confidence Application Scenarios Derived from Quantitative Differentiation Evidence


Medicinal Chemistry Hit-Finding: Accessing TPSA- and Lipophilicity-Differentiated Chemical Space Beyond Directly-Coupled Pyrazolyltetrazoles

Screening libraries built around pyrazole-tetrazole scaffolds often fail to explore the lipophilicity–polarity space created by an ethylene spacer. The target compound’s TPSA of 118 Ų and XLogP3 of -0.5 place it in a region that is ~17% more polar yet also 0.3 log units more lipophilic than the directly-coupled analog , making it a valuable probe for target classes where balanced permeability and solubility are critical (e.g., CNS-excluded peripheral targets, GPCR allosteric sites). Researchers should prioritize this compound when SAR-by-catalog approaches require systematic exploration of linker-dependent physicochemical properties .

Energetic Material Formulation: High-Burning-Rate Propellant Component with Condensed-Phase-Controlled Combustion

Compounds in the nitropyrazolyltetrazole class achieve burning rates of 70–80 mm·s⁻¹ at 10 MPa, approximately twice that of CL-20, with low pressure exponents (0.5–0.75) indicative of stable, condensed-phase-controlled combustion . For propellant chemists seeking higher regression rates without the erratic pressure sensitivity of traditional energetic fillers, this compound class represents a distinct performance envelope. The N-ethylene-bridged architecture of (1005613-35-3) additionally allows for fine-tuning of thermal stability via the melt-phase decomposition activation energy window of 117–127 kJ·mol⁻¹ .

Vasorelaxant Mechanism-of-Action Studies: Pharmacological Probe for Cav1 Calcium-Channel Dependent Relaxation

The pyrazole-tetrazole hybrid scaffold has been validated to produce 43–60% vasorelaxation at 10⁻⁴ M with a dose-response profile matching verapamil, a known L-type calcium-channel blocker . Docking studies further support direct interaction with the Cav1 channel . The 4-nitro variant (1005613-35-3) extends this pharmacological space to include an electron-deficient pyrazole substituent not previously evaluated, making it a high-priority probe for dissecting the electronic determinants of Cav1 channel antagonism.

α-Amylase Inhibitor Lead Optimization: Expanding Substitution Diversity for Metabolic Disease Targets

Tetrapodal pyrazole-tetrazole hybrids have demonstrated α-amylase IC₅₀ values down to 0.012 mg·mL⁻¹, a ~22-fold improvement over acarbose . The monomeric 4-nitropyrazole-ethyl-tetrazole building block (1005613-35-3) supplies a chemically orthogonal substitution pattern relative to previously evaluated alkyl and benzyl derivatives, enabling medicinal chemists to systematically probe the electronic and steric requirements for potent α-amylase inhibition within this validated scaffold.

Quote Request

Request a Quote for 5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.